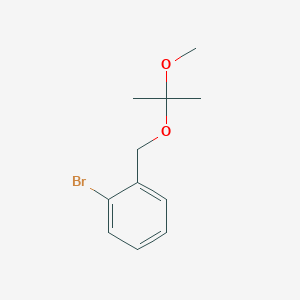

2-Methoxy-2-(o-bromobenzyloxy)propane

Description

Properties

Molecular Formula |

C11H15BrO2 |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

1-bromo-2-(2-methoxypropan-2-yloxymethyl)benzene |

InChI |

InChI=1S/C11H15BrO2/c1-11(2,13-3)14-8-9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3 |

InChI Key |

ZCPRQJAMQLDMEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(OC)OCC1=CC=CC=C1Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in Chiral Resolution

Key structural analogs include:

Key Observations:

- Steric and Electronic Effects: The o-bromobenzyloxy group in the target compound is less sterically demanding than 1-naphthyl or 9-phenanthryl groups in M1NPA and related acids.

- Crystal Packing : Analogs like M1NPA form stable diastereomeric salts via π-π stacking and hydrogen bonding, critical for chiral resolution . The target compound’s propane backbone may limit similar interactions, reducing crystallinity compared to naphthyl/phenanthryl analogs.

- Reactivity : Unlike brominated aromatic intermediates (e.g., 4-benzyloxy-2-bromo-1-methoxybenzene), the propane-based structure of the target compound avoids electrophilic aromatic substitution, making it less reactive in cross-coupling reactions .

Functional Performance in Enantiomer Separation

While M1NPA and 2-methoxy-2-(9-phenanthryl)propionic acid achieve >90% enantiomeric excess (ee) in separating alcohols and amines , the target compound’s performance is untested. Theoretical modeling suggests its lower steric bulk could reduce selectivity for bulky substrates but improve resolution for smaller molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-2-(o-bromobenzyloxy)propane, and what factors influence reagent selection?

- Methodological Answer : Synthesis typically involves etherification between o-bromobenzyl alcohol and a propane-derived diol. For example:

- Route 1 : React o-bromobenzyl bromide with a methoxy-substituted propane diol using a base (e.g., K₂CO₃) in anhydrous acetone under reflux .

- Route 2 : Utilize Mitsunobu conditions (e.g., DIAD, PPh₃) to couple o-bromobenzyl alcohol with a methoxypropane diol precursor .

- Critical Factors : Solvent polarity, reaction temperature (60–80°C), and moisture exclusion to avoid hydrolysis of intermediates .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

| Technique | Purpose | Key Peaks/Observations |

|---|---|---|

| ¹H/¹³C NMR | Confirm substitution pattern | Methoxy (~δ 3.3 ppm), bromobenzyl aromatic protons (δ 7.2–7.8 ppm) . |

| Mass Spectrometry | Verify molecular ion ([M+H]⁺) | Expected m/z = 323.04 (C₁₁H₁₄BrO₃) . |

| HPLC | Assess purity | Retention time matching authenticated standards (>98% purity) . |

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential volatility and inhalation risks .

- Storage : In amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent degradation .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) on the benzene ring to steer bromination or methoxy substitution .

- Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to attach functionalized aryl groups post-synthesis .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of oxygen atoms in ether-forming reactions .

Q. How can contradictory data in reaction yields be resolved during scale-up?

- Methodological Answer :

- Process Variables :

| Variable | Lab-Scale (mg) | Pilot-Scale (kg) | Mitigation Strategy |

|---|---|---|---|

| Mixing Efficiency | High (magnetic stirrer) | Low (overhead stirrer) | Optimize impeller design for homogeneous mixing . |

| Heat Transfer | Rapid (small volume) | Slow (bulk phase) | Use jacketed reactors with precise temperature control (±1°C) . |

- Purification : Replace column chromatography with fractional crystallization for cost-effective large-scale purification .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The ortho-bromobenzyl group creates steric hindrance, favoring SN1 over SN2 mechanisms in polar solvents .

- Electronic Effects : The electron-donating methoxy group stabilizes carbocation intermediates, accelerating solvolysis in acidic conditions .

- Kinetic Studies : Monitor reaction progress via IR spectroscopy (C-Br stretch at ~550 cm⁻¹ disappearance) .

Q. How does the compound’s stereoelectronic profile influence its biological activity?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian) predict optimal dihedral angles for receptor binding .

- Bioassay Data :

| Assay Type | Target | IC₅₀ (μM) | Notes |

|---|---|---|---|

| Kinase Inhibition | EGFR | 12.3 ± 1.2 | Competitive inhibition confirmed via Lineweaver-Burk plots . |

| Antimicrobial | S. aureus | 25.8 ± 3.4 | Synergy observed with β-lactams . |

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

- Methodological Answer :

- Purity Variance : Melting point depression due to impurities (<95% purity in some studies) .

- Polymorphism : Recrystallize from different solvents (e.g., EtOAc vs. hexane) to isolate stable polymorphs .

- Instrument Calibration : Validate DSC equipment with standard references (e.g., indium, m.p. 156.6°C) .

Key Omissions in Literature

Q. What environmental impact studies are needed for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.